1,2,3,6-Tetra-O-benzyl-b-D-glucopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2,3,6-Tetra-O-benzyl-b-D-glucopyranoside is an important D-glucopyranose derivative . It is often used as a pharmaceutical intermediate in the synthesis of derivatives for the treatment of various diseases .

Synthesis Analysis

The synthesis of 1,2,3,6-Tetra-O-benzyl-b-D-glucopyranoside involves several steps. For instance, in a DCC-mediated coupling, 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosylamine and propiolic acid gave N-propynoyl-2,3,4,6-tetra-O-acetyl-β-d-glucopyranosylamine, which was transformed by 1,3-dipolar cycloadditions with aromatic azides and nitrile-oxides .Molecular Structure Analysis

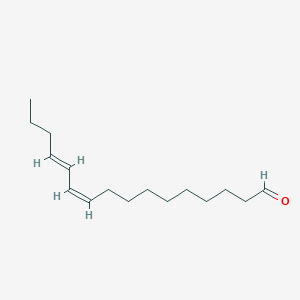

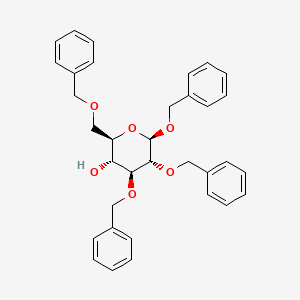

The molecular formula of 1,2,3,6-Tetra-O-benzyl-b-D-glucopyranoside is C34H36O6 . The structure of this compound can be found in various chemical databases .Chemical Reactions Analysis

1,2,3,6-Tetra-O-benzyl-b-D-glucopyranoside is used for glucosylation reactions and as a reagent for the synthesis of 1-C-alpha-D-glucopyranose derivatives . The electrochemical oxidation of the chalcoglycoside follows an overall EC-type mechanism, in which the electro-generated cation radical undergoes an irreversible carbon–chalcogen bond rupture to produce the corresponding glycosyl cation, which may react further .Physical And Chemical Properties Analysis

1,2,3,6-Tetra-O-benzyl-b-D-glucopyranoside has a melting point of 60.4-64.4 °C and a predicted boiling point of 676.1±55.0 °C. Its predicted density is 1.22±0.1 g/cm3 . It is soluble in dichloromethane and ethyl acetate .Aplicaciones Científicas De Investigación

Synthesis of Non-Reducing Disaccharides

This compound is utilized in the synthesis of non-reducing disaccharides, which are structurally similar to trehalose. Trehalose analogs have garnered attention for their potential biological functions, including binding to E-selectin and shiga toxins, as well as antibacterial activities .

Preparation of Glycosylation Reagents

It serves as a reagent for the synthesis of 1-C-alpha-D-glucopyranose derivatives. These derivatives are crucial for glucosylation reactions, which are fundamental in the synthesis of various glycoconjugates .

Study of Anomeric Effects

The compound is used in theoretical studies to understand the anomeric effect during deacetylation and dealkylation processes. This understanding is vital for designing synthetic pathways in carbohydrate chemistry .

Development of Biological Activity Markers

Phenolic glycosides, which can be synthesized using this compound, are associated with a variety of biological activities in plants. These activities include anti-inflammatory and diuretic effects, which are significant in traditional medicine .

Creation of Anionic Surfactants

Derivatives of 1,2,3,6-Tetra-O-benzyl-b-D-glucopyranoside are valuable in the preparation of anionic surfactants. These surfactants have applications in various industries, including pharmaceuticals and cosmetics .

Pharmaceutical Intermediates

It is an intermediate in the production of antidiabetic drugs like Voglibose and Dapagliflozin. These medications are essential for managing blood sugar levels in diabetic patients .

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

(2R,3R,4S,5R,6R)-4,5,6-tris(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36O6/c35-31-30(25-36-21-26-13-5-1-6-14-26)40-34(39-24-29-19-11-4-12-20-29)33(38-23-28-17-9-3-10-18-28)32(31)37-22-27-15-7-2-8-16-27/h1-20,30-35H,21-25H2/t30-,31-,32+,33-,34-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYZRJGYIUDQFSY-BGSSSCFASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(C(O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,6-Tetra-O-benzyl-b-D-glucopyranoside | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[1-[2-[[2-[[2-[[2-[[2-(2-aminopropanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B1139629.png)